2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile
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Overview
Description
2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile is a complex organic compound with a unique structure that combines a piperidine ring, a pyridine ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a pyridine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated piperidine ring.
Scientific Research Applications
2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-3-carbonitrile
- 2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-5-carbonitrile
Uniqueness
Compared to similar compounds, 2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile may exhibit unique properties due to the position of the carbonitrile group on the pyridine ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)15(20)19-8-4-5-13(11-19)21-14-9-12(10-17)6-7-18-14/h6-7,9,13H,4-5,8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKLIRNCZQMXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)OC2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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